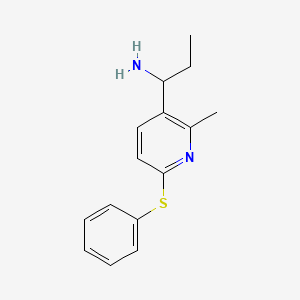
1-(2-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Metil-6-(feniltio)piridin-3-il)propan-1-amina es un compuesto orgánico complejo que pertenece a la clase de derivados de piridina. Este compuesto se caracteriza por la presencia de un anillo de piridina sustituido con un grupo metilo, un grupo feniltio y un grupo propan-1-amina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(2-Metil-6-(feniltio)piridin-3-il)propan-1-amina típicamente involucra reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo de piridina: El anillo de piridina se puede sintetizar mediante reacciones de ciclización que involucran precursores adecuados.
Introducción de sustituyentes: Los grupos metilo y feniltio se introducen mediante reacciones de sustitución. Por ejemplo, se puede agregar un grupo metilo mediante alquilación, mientras que el grupo feniltio se puede introducir utilizando reacciones de tiolación.
Unión del grupo propan-1-amina: Este paso involucra la reacción del compuesto intermedio con una fuente de amina adecuada en condiciones controladas.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, la rentabilidad y las consideraciones ambientales. Se pueden emplear técnicas como la síntesis de flujo continuo y el uso de catalizadores para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(2-Metil-6-(feniltio)piridin-3-il)propan-1-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes derivados de amina.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el grupo feniltio se puede reemplazar por otros sustituyentes.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA).
Agentes reductores: Hidruro de litio y aluminio (LiAlH4), borohidruro de sodio (NaBH4).
Reactivos de sustitución: Agentes halogenantes, nucleófilos como aminas o tioles.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen sulfoxidos, sulfonas y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1-(2-Metil-6-(feniltio)piridin-3-il)propan-1-amina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 1-(2-Metil-6-(feniltio)piridin-3-il)propan-1-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas pueden variar dependiendo de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
1-(2-Metil-6-(trifluorometil)piridin-3-il)propan-1-amina: Este compuesto tiene un grupo trifluorometilo en lugar de un grupo feniltio.
N-(Piridin-3-ilmetil)propan-2-amina: Este compuesto tiene un patrón de sustitución diferente en el anillo de piridina.
Unicidad
1-(2-Metil-6-(feniltio)piridin-3-il)propan-1-amina es único debido a la presencia del grupo feniltio, que imparte propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H18N2S |
|---|---|
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1-(2-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C15H18N2S/c1-3-14(16)13-9-10-15(17-11(13)2)18-12-7-5-4-6-8-12/h4-10,14H,3,16H2,1-2H3 |
Clave InChI |
DWVILWVTNZUHFO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(N=C(C=C1)SC2=CC=CC=C2)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















